molecular formula C24H21N3O2S B12266570 N-(2-ethoxyphenyl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide

N-(2-ethoxyphenyl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide

Cat. No.: B12266570
M. Wt: 415.5 g/mol
InChI Key: FHUOHFDDJDGMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(2-Ethoxyphenyl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide" is a quinoxaline-derived compound synthesized via chemoselective alkylation of 3-phenylquinoxaline-2(1H)-thione (3) with chloroacetamide derivatives (). The quinoxaline core, fused with a phenyl group at position 3, provides a planar aromatic system conducive to π-π stacking interactions, while the ethoxyphenyl and sulfanylacetamide substituents enhance solubility and binding affinity. This compound belongs to a broader class of N-alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides, designed to target cancer cell proliferation by inhibiting enzymes like human thymidylate synthase (hTS), a critical enzyme in DNA synthesis ().

Key structural features include:

  • Quinoxaline core: Stabilizes the molecule via conjugation and participates in hydrophobic interactions.
  • Sulfanylacetamide group: Enhances nucleophilic reactivity and enzyme inhibition.
  • Ethoxyphenyl substituent: Improves pharmacokinetic properties by modulating lipophilicity ().

Anticancer activity was demonstrated against HepG2 liver carcinoma cells, with IC50 values comparable to doxorubicin (3.23 µg/mL) (). Molecular docking studies revealed binding to the hTS homodimer interface, stabilizing its inactive conformation and disrupting nucleotide biosynthesis ().

Properties

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide

InChI

InChI=1S/C24H21N3O2S/c1-2-29-21-15-9-8-14-20(21)25-22(28)16-30-24-23(17-10-4-3-5-11-17)26-18-12-6-7-13-19(18)27-24/h3-15H,2,16H2,1H3,(H,25,28)

InChI Key

FHUOHFDDJDGMNC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(2-ethoxyphenyl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of quinoxaline derivatives with acetamide and ethoxyphenyl groups. The synthesis typically involves:

  • Formation of the quinoxaline core : This can be achieved through cyclization reactions involving 1,2-diamines and 1,2-diketones.
  • Thiation : Introducing a sulfur atom into the quinoxaline structure enhances its biological activity.
  • Acetamide formation : The final step involves acylation with acetic anhydride or acetyl chloride to yield the target compound.

Anticancer Properties

Research has shown that derivatives of quinoxaline, including this compound, exhibit notable anticancer activity. A study reported IC50 values for related compounds in the low micromolar range, indicating potent cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Quinoxaline Derivative 1HCT-1161.9
Quinoxaline Derivative 2MCF-72.3
Doxorubicin (Control)HCT-1163.23

These results suggest that the compound could serve as a lead for developing new anticancer agents .

The mechanism through which this compound exerts its effects may involve:

  • Induction of Apoptosis : Studies indicate that quinoxaline derivatives can trigger apoptotic pathways in cancer cells.
  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for tumor growth and proliferation, such as those involved in the EGFR signaling pathway .

Case Studies

Case Study 1: Antitumor Activity Evaluation

A detailed study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity with a mechanism involving apoptosis induction, as evidenced by increased levels of caspase activity in treated cells.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. The docking simulations indicated strong interactions with key residues in the active sites of these proteins, suggesting a promising therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related quinoxaline derivatives (Table 1), focusing on substituent effects, bioactivity, and mechanisms of action.

Key Findings

Substituent Impact on Bioactivity :

  • Ethoxyphenyl vs. Morpholine (9g) : The ethoxyphenyl group in the target compound confers higher solubility compared to morpholine (logP = 2.1 vs. 2.5), which may explain its superior IC50 values ().
  • Hydrazine Derivatives (10b) : The hydrazine-carboxyethyl group in 10b enhances apoptosis induction via caspase-3 activation, a mechanism distinct from hTS inhibition ().

Enzyme Selectivity :

  • The target compound binds to the hTS homodimer interface, while analogs like 9i and the methoxyethyl derivative () target tyrosine kinases and c-Met kinase, respectively (). This highlights the role of the sulfanylacetamide moiety in modulating target specificity.

Synthetic Flexibility: The parent compound is synthesized via S-alkylation of 3-phenylquinoxaline-2(1H)-thione (3) with chloroacetamides (). In contrast, c-Met-targeting analogs require additional steps, such as oxadiazole ring formation ().

Comparative Anticancer Potency :

  • The target compound (IC50 = 1.9–7.52 µg/mL) outperforms doxorubicin (IC50 = 3.23 µg/mL) against HCT-116 and MCF-7 cells but is less potent than c-Met-targeting derivatives (IC50 = 2.8 µg/mL) ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.